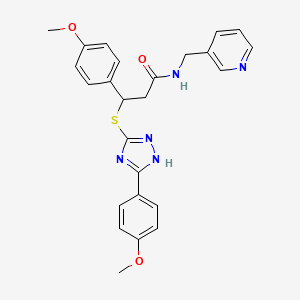

![molecular formula C4H10Cl2N4 B2436512 2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride CAS No. 1225591-25-2](/img/structure/B2436512.png)

2-(1H-[1,2,3]triazol-4-yl)ethylamine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

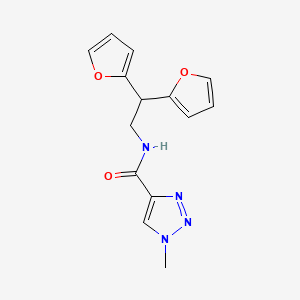

1,2,3-Triazoles are a class of heterocyclic compounds that contain a five-membered ring with two carbon atoms and three nitrogen atoms . They are known for their stability and resistance to oxidation and reduction . Compounds containing a 1,2,3-triazole ring have been found to exhibit a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, anticonvulsant, antineoplastic, antimalarial, antiviral, antiproliferative, and anticancer activities .

Synthesis Analysis

The synthesis of 1,2,3-triazoles has attracted much attention due to their importance in medicinal chemistry . One common method for synthesizing 1,2,3-triazoles involves the use of Copper(I)-catalyzed azide-alkyne cycloaddition .Molecular Structure Analysis

The 1,2,3-triazole ring is composed of two carbon atoms and three nitrogen atoms . Its unique structure allows it to form a variety of non-covalent bonds with enzymes and receptors, which can lead to a broad spectrum of biological activities .Chemical Reactions Analysis

1,2,3-Triazoles can participate in a variety of chemical reactions due to their unique structure. For example, they can act as ligands in coordination chemistry, forming complexes with various metal ions .Physical And Chemical Properties Analysis

1,2,3-Triazoles are stable under a variety of conditions, including hydrolysis, oxidation, and reduction . They are also known for their ability to form hydrogen bonds, which can improve their solubility .Scientific Research Applications

Click Chemistry

2-(1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride: is a key reagent in click chemistry. Specifically, it serves as a ligand for copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC). This reaction allows efficient and selective coupling of azides and alkynes to form 1,4-disubstituted 1,2,3-triazoles. Researchers use this click chemistry approach for bioconjugation, drug discovery, and materials science applications .

Anticancer Drug Development

The compound’s triazole moiety has attracted attention in anticancer drug design. Researchers explore derivatives of this scaffold for their potential as novel chemotherapeutic agents. By modifying the substituents on the triazole ring, scientists aim to enhance cytotoxicity, selectivity, and pharmacokinetic properties. Preclinical studies have shown promising results, making this an exciting area of research .

Antifungal Agents

The triazole ring system is also prevalent in antifungal drugs. Compounds containing triazoles exhibit potent antifungal activity by inhibiting fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. Researchers investigate derivatives of 2-(1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride to develop new antifungal therapies .

Enzyme Inhibitors

The compound’s triazole functionality can serve as a scaffold for designing enzyme inhibitors. Researchers explore its potential as an inhibitor of specific enzymes related to cardiovascular diseases, inflammation, and metabolic disorders. Rational modifications can lead to selective and potent inhibitors with therapeutic applications .

Bioorthogonal Labeling

In bioorthogonal chemistry, researchers seek reactions that occur selectively in biological systems without interfering with native biomolecules. The CuAAC reaction involving 2-(1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride provides a bioorthogonal labeling strategy. By incorporating azide-functionalized molecules into biological samples, scientists can visualize and study cellular processes with minimal disruption .

Materials Science

The compound’s triazole-based ligand properties extend to materials science. Researchers use it to synthesize metal-organic frameworks (MOFs) and coordination polymers. These materials exhibit diverse properties, including gas storage, catalysis, and luminescence. The ligand’s versatility allows tailoring of MOFs for specific applications .

Mechanism of Action

Safety and Hazards

Future Directions

Given the wide range of biological activities exhibited by 1,2,3-triazoles, there is significant interest in further exploring their potential applications, particularly in the field of medicinal chemistry . This includes the development of new synthetic methods, the design of novel 1,2,3-triazole-based drugs, and the study of their mechanisms of action .

properties

IUPAC Name |

2-(2H-triazol-4-yl)ethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.2ClH/c5-2-1-4-3-6-8-7-4;;/h3H,1-2,5H2,(H,6,7,8);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWKMSWJRUGUTEY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNN=C1CCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Cl2N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1225591-25-2 |

Source

|

| Record name | 2-(1H-1,2,3-triazol-4-yl)ethan-1-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2436433.png)

![2-methyl-N-(5-methylisoxazol-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2436434.png)

![Methyl 3-{[(3,4-dimethylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2436436.png)

![N-(2,5-difluorophenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2436438.png)

![6-Oxo-3,4-dihydro-1H-pyrido[2,1-c][1,4]oxazine-9-carboxylic acid](/img/structure/B2436450.png)

![(Z)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2436452.png)